

Oil Red O maximum absorption wavelength

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Compound of Interest

Compound Name: *Oil red O*
Cat. No.: *B078938*

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An In-depth Technical Guide to the Maximum Absorption Wavelength of **Oil Red O**

Introduction

Oil Red O (ORO), also known as Solvent Red 27, is a fat-soluble diazo dye widely utilized in biological and biomedical research for the visualization and quantification of neutral lipids, triglycerides, and some lipoproteins.^{[1][2][3]} Its application is crucial in studying metabolic processes, lipid storage diseases, and atherosclerosis.^[1] The principle behind ORO staining is its greater solubility in lipids than in its solvent vehicle; this differential solubility causes the dye to migrate from the staining solution into intracellular lipid droplets, staining them a vibrant red.^{[2][4]} Accurate quantification of lipid accumulation often involves eluting the dye from the stained sample and measuring its absorbance. A precise understanding of its maximum absorption wavelength (λ_{max}) in various solvents is therefore critical for reliable spectrophotometric analysis.

Data Presentation: Maximum Absorption Wavelength (λ_{max}) of Oil Red O

The maximum absorption wavelength of **Oil Red O** is not a single constant value but varies depending on the solvent used for its dissolution. This phenomenon, known as solvatochromism, is critical when quantifying the dye. The following table summarizes the reported λ_{max} values for **Oil Red O** in different solvents.

| Solvent | Maximum Absorption Wavelength (λ_{max}) | Reference |
|-------------------------------|---|--------------|
| General (unspecified solvent) | 515 nm | [5] |
| General (unspecified solvent) | 518 nm | [1][3][6][7] |
| Ethanol | 516 nm (major peak), 359 nm (minor peak) | [8] |
| Isopropanol (for elution) | 518 nm (peak), 492 nm (filter used) | [9] |
| 2-Propanol (for elution) | 510 nm | [10] |
| Ethanol (for elution) | 492 nm | [2] |
| Isopropyl alcohol | 345 nm | [11] |
| n-hexane | 345 nm | [11] |
| Chloroform | ~516 nm, ~359 nm | [8] |
| Acetonitrile | ~516 nm, ~359 nm | [8] |
| Ethylene Glycol | ~516 nm, ~359 nm | [8] |

Note: While 515-518 nm is the most frequently cited range for the primary visible peak, other wavelengths are also used for quantification, particularly after eluting the dye from stained samples.[2][9][10] The choice of wavelength can be influenced by the specific instrumentation (e.g., available filters in a plate reader).[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of λ_{max}

This protocol outlines the procedure for determining the maximum absorption wavelength of **Oil Red O** in a specific solvent.

Objective: To identify the wavelength(s) at which an **Oil Red O** solution exhibits maximum absorbance.

Materials:

- **Oil Red O** powder
- Selected organic solvent (e.g., ethanol, isopropanol, chloroform)[8]
- UV-Visible Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

Methodology:

- **Solution Preparation:** Prepare a dilute solution of **Oil Red O** in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
- **Blanking:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-700 nm).[11][12]
- **Sample Measurement:** Rinse the cuvette with the **Oil Red O** solution, then fill it with the solution and place it in the spectrophotometer.
- **Spectral Scan:** Perform a wavelength scan across the selected range. The instrument will measure the absorbance of the solution at each wavelength interval.
- **Data Analysis:** The resulting spectrum will plot absorbance versus wavelength. The peak(s) of this curve correspond to the maximum absorption wavelength(s), λ_{max} , for **Oil Red O** in that specific solvent.

Protocol 2: Staining of Lipids in Cells/Tissues and Quantification

This protocol describes the standard procedure for staining lipids with **Oil Red O** and subsequently quantifying the lipid content by eluting the dye.

Objective: To stain and quantify neutral lipid content in biological samples.

Materials:

- Frozen tissue sections or cultured cells
- Formalin (for fixation)
- **Oil Red O** stock solution (e.g., 0.5% w/v in 99% isopropanol)[\[7\]](#)[\[13\]](#)
- **Oil Red O** working solution (e.g., 3 parts stock solution to 2 parts distilled water, filtered)[\[7\]](#)[\[13\]](#)
- 60% Isopropanol[\[13\]](#)
- Harris hematoxylin (optional, for counterstaining)[\[4\]](#)
- Aqueous mounting medium (e.g., glycerol jelly)[\[4\]](#)
- 100% Isopropanol or Ethanol (for elution)[\[2\]](#)[\[9\]](#)
- Microplate reader or spectrophotometer

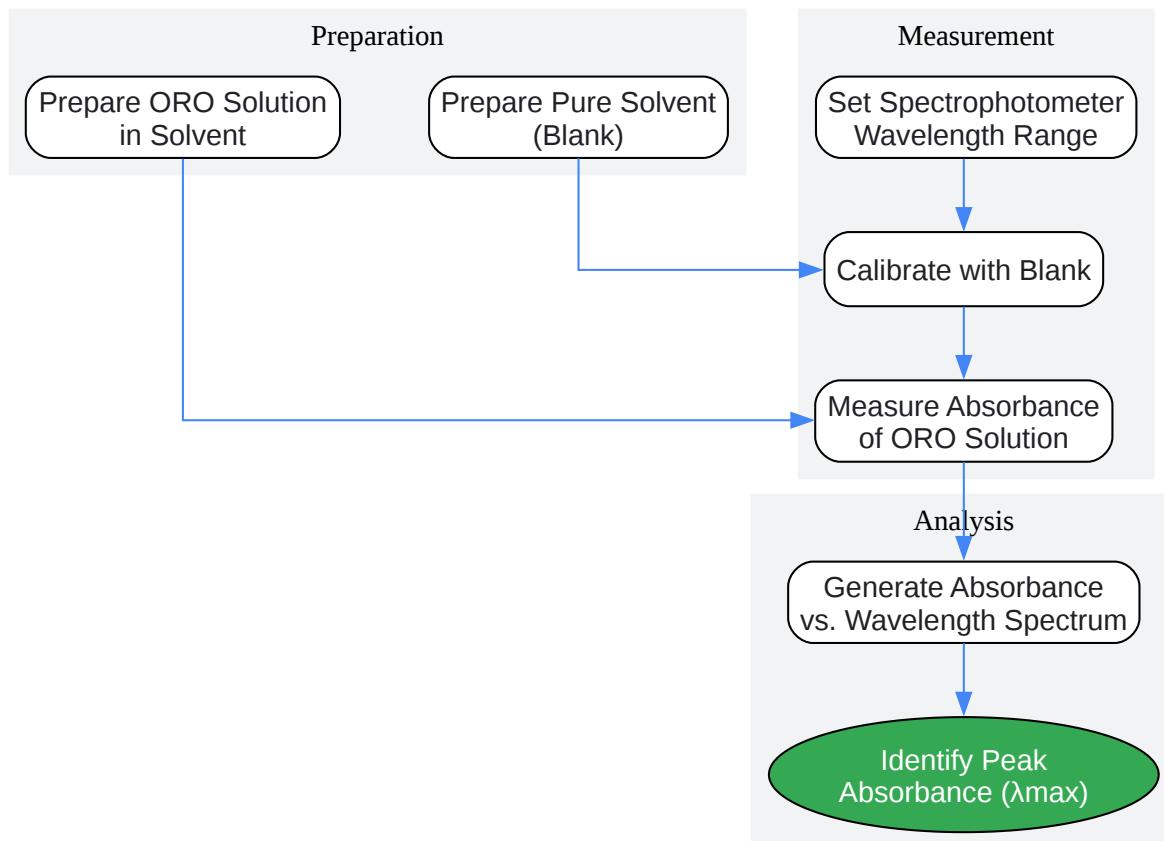
Methodology:

- Sample Preparation & Fixation:
 - Cut frozen sections at 8-10 μ m and air dry.[\[13\]](#)
 - Fix samples briefly in formalin, as alcohol-based fixatives will dissolve the target lipids.[\[4\]](#)[\[13\]](#)
 - Wash samples with running tap water and then rinse with 60% isopropanol.[\[13\]](#)
- Staining:

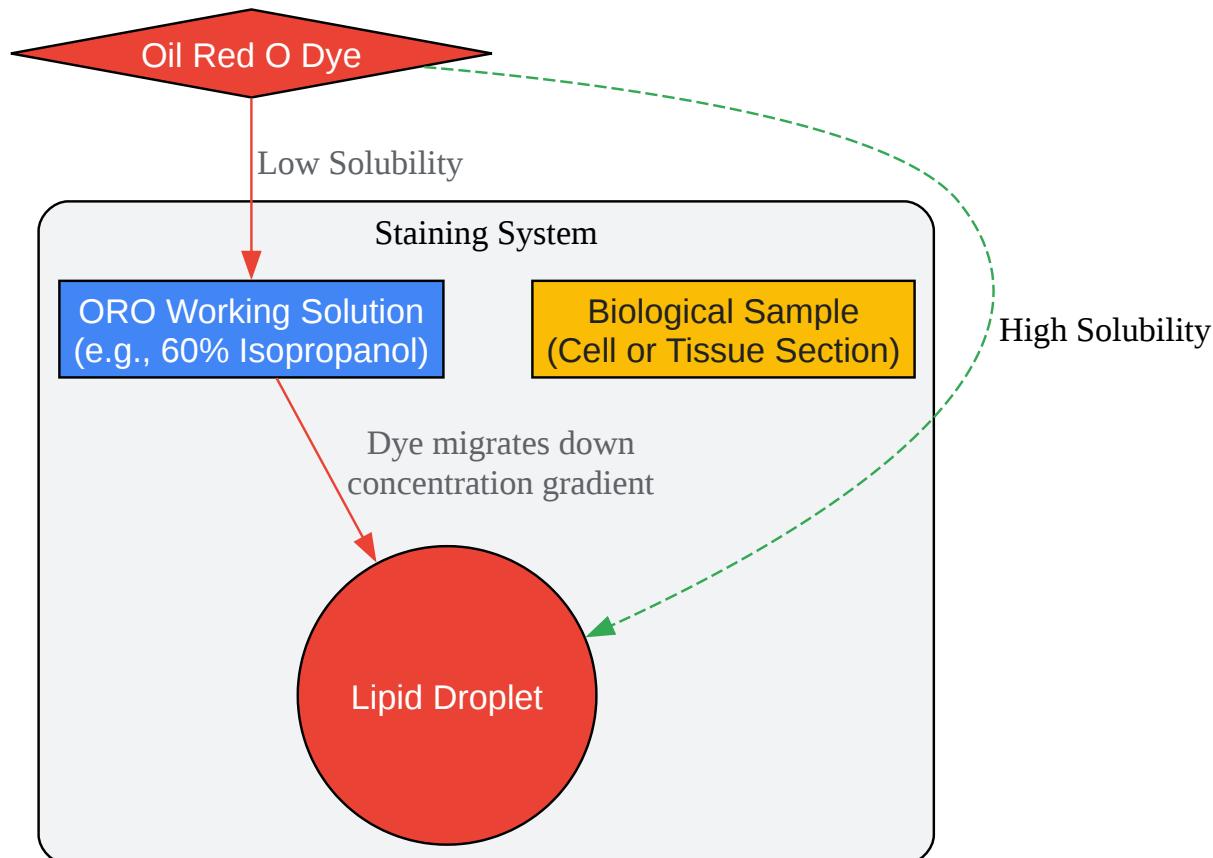
- Immerse the samples in the freshly prepared and filtered **Oil Red O** working solution for a designated time (e.g., 5-15 minutes).
- Rinse briefly with 60% isopropanol to remove excess background stain.[\[4\]](#)
- (Optional) Counterstain nuclei with Harris hematoxylin for context. Be careful not to overstain, which may obscure the lipid staining.[\[4\]](#)
- Wash thoroughly with distilled water.

- Visualization:
 - Mount the coverslip using an aqueous mountant. Do not use organic solvents like xylene for mounting, as this will elute the dye from the lipids.[\[4\]\[13\]](#)
 - Visualize under a light microscope. Lipids will appear as red-orange droplets.
- Quantification:
 - After staining and washing, add 100% isopropanol or ethanol to the sample to completely elute the absorbed **Oil Red O**.[\[2\]\[9\]\[10\]](#) Incubate for 10-15 minutes with gentle shaking.
 - Transfer the eluate to a 96-well plate or a cuvette.
 - Read the absorbance at the appropriate λ_{max} (e.g., 492 nm, 510 nm, or 518 nm) using a microplate reader or spectrophotometer.[\[2\]\[9\]\[10\]](#)
 - The measured absorbance is directly proportional to the amount of lipid in the original sample.

Mandatory Visualizations

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Caption: Workflow for Determining **Oil Red O** λ_{max} .



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Caption: Principle of **Oil Red O** Lipid Staining.

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